![molecular formula C17H13Cl2N3O3 B14197398 4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one CAS No. 918664-15-0](/img/structure/B14197398.png)
4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 4-chlorophenyl groups attached to the triazine ring via methoxy linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-chlorophenol with cyanuric chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 4-chlorophenol displace the chlorine atoms on the cyanuric chloride, forming the desired triazine derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at around 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted triazine derivatives
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against a range of bacterial and fungal pathogens.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it can inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the production of herbicides and pesticides, where its triazine core plays a crucial role in the inhibition of photosynthesis in target plants.
Mécanisme D'action
The mechanism of action of 4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbial cells, leading to cell lysis and death.
Anticancer Activity: It inhibits the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis through the activation of caspase enzymes.
Herbicidal Activity: The compound inhibits the photosystem II complex in plants, preventing the conversion of light energy into chemical energy and ultimately leading to plant death.
Comparaison Avec Des Composés Similaires
4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one can be compared with other triazine derivatives such as:
Atrazine: A widely used herbicide that also inhibits photosystem II in plants. Unlike this compound, atrazine is more selective for grassy weeds.
Simazine: Another herbicide with a similar mode of action to atrazine but with a different spectrum of activity.
Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives, including this compound.
The uniqueness of this compound lies in its dual functionality as both an antimicrobial and anticancer agent, in addition to its herbicidal properties.
Propriétés
Numéro CAS |
918664-15-0 |
|---|---|
Formule moléculaire |
C17H13Cl2N3O3 |
Poids moléculaire |
378.2 g/mol |
Nom IUPAC |
4,6-bis[(4-chlorophenyl)methoxy]-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C17H13Cl2N3O3/c18-13-5-1-11(2-6-13)9-24-16-20-15(23)21-17(22-16)25-10-12-3-7-14(19)8-4-12/h1-8H,9-10H2,(H,20,21,22,23) |
Clé InChI |
ZVSXWAJONQVOAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=NC(=NC(=O)N2)OCC3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14197316.png)
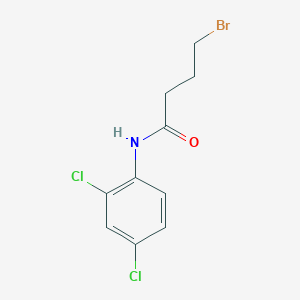
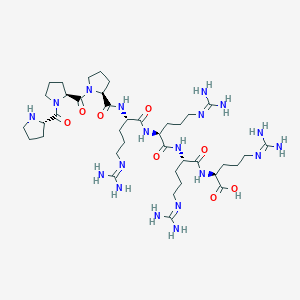
![3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14197330.png)
![N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14197336.png)

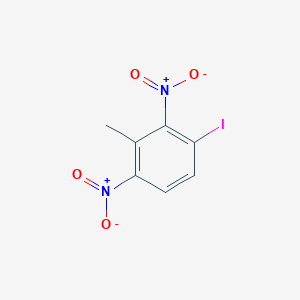
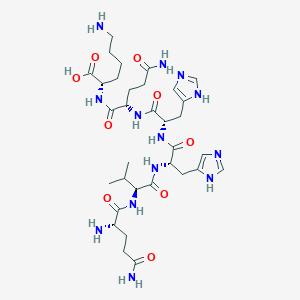

![N'-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide](/img/structure/B14197378.png)

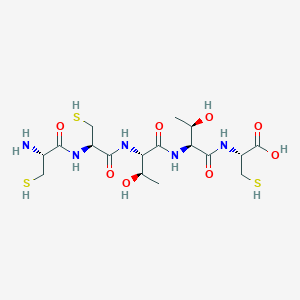
![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)
